2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate
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Overview
Description
2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate: is an organic compound characterized by the presence of both acetoxy and trifluoromethyl groups attached to a benzyl acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as copper-based catalysts, which facilitate the addition of the trifluoromethyl group to the aromatic ring . The acetoxy group can be introduced through esterification reactions involving acetic anhydride or acetyl chloride under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Ammonia, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amines, thiols
Scientific Research Applications
2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The acetoxy group can undergo hydrolysis to release acetic acid, which may contribute to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Acetyloxy)-4-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzyl alcohol
- 2-(Acetyloxy)-4-(trifluoromethyl)phenol
Uniqueness
2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate is unique due to the presence of both acetoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the acetoxy group provides a reactive site for further chemical modifications.
Properties
IUPAC Name |
[2-acetyloxy-4-(trifluoromethyl)phenyl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O4/c1-7(16)18-6-9-3-4-10(12(13,14)15)5-11(9)19-8(2)17/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYINFYKQFJAMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=C(C=C1)C(F)(F)F)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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